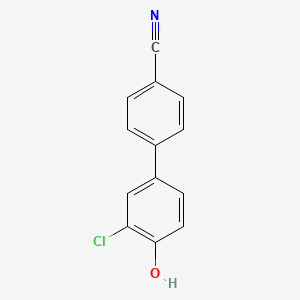
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 2-chloro-4-trimethyl-1,3,2-dioxaborinan-2-ylphenol, is a boron-containing organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a valuable intermediate for the synthesis of a variety of organic compounds and pharmaceuticals, and has been shown to have potential therapeutic effects in some areas.
科学的研究の応用
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound has been used as a reagent for the synthesis of various organic molecules. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In materials science, it has been used as a building block for the synthesis of a variety of polymers and nanomaterials.
作用機序
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to act as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and viruses. The exact mechanism of action is not yet fully understood, but it is believed that the compound binds to the cell wall of the microorganism, disrupting its structure and preventing it from replicating.
Biochemical and Physiological Effects
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and antiviral activity, as well as the ability to inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and improve wound healing.
実験室実験の利点と制限
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in good to excellent yields, and is relatively inexpensive. Additionally, it is a versatile reagent for the synthesis of a variety of organic molecules and pharmaceuticals. The main limitation of the compound is that it is slightly toxic, and should be handled with care and in a well-ventilated area.
将来の方向性
The potential applications of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of the compound, the exploration of its potential therapeutic effects in various diseases, and the development of new polymers and nanomaterials based on the compound. Additionally, further research is needed to explore the exact mechanism of action of the compound and to identify potential side effects.
合成法
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-hydroxy-1,2,3-trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. This reaction yields the desired product in good to excellent yields. The second step involves the reaction of the product with a suitable base such as sodium hydroxide or potassium hydroxide to yield the desired product in good to excellent yields.
特性
IUPAC Name |
2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCXUVNRXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)




